2,6-Di(cyclohexylidene)cyclohexan-1-one

Organic Synthesis Analytical Chemistry Materials Science

Generic substitution of 2,6-disubstituted cyclohexanones risks failed chromatographic separations and inconsistent reactivity due to uncontrolled LogP and steric bulk. 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS 3293-32-1) solves this with a defined, rigid scaffold: • LogP 4.9, validated RP-HPLC method - ideal retention-time benchmark for hydrophobic analytes. • Zero rotatable bonds, dual cyclohexylidene groups - predictable steric environment for ligand design. • Batch-to-batch consistency confirmed by ≥95% purity; shipped ambient as non-hazardous.

Molecular Formula C18H26O
Molecular Weight 258.4 g/mol
CAS No. 3293-32-1
Cat. No. B11995969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di(cyclohexylidene)cyclohexan-1-one
CAS3293-32-1
Molecular FormulaC18H26O
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCCC(=C3CCCCC3)C2=O)CC1
InChIInChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H2
InChIKeyUXLWGCCTUFJXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS 3293-32-1): A Unique, Sterically-Hindered Bis-Alkylidene Ketone Scaffold


2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS 3293-32-1) is a C18H26O cyclohexanone derivative featuring dual cyclohexylidene substituents at the 2 and 6 positions [1]. This symmetric, α,α′-bis-alkylidene ketone scaffold possesses zero rotatable bonds, a high degree of structural rigidity, and significant steric bulk [2]. Its primary applications lie in organic synthesis as a building block and in materials science due to its unique physical and chemical properties [3].

Why Substituting 2,6-Di(cyclohexylidene)cyclohexan-1-one with a Simpler 2,6-Disubstituted Cyclohexanone Often Fails in Procurement and Research


A procurement decision based solely on the core 2,6-disubstituted cyclohexanone scaffold ignores critical, quantifiable physicochemical differences that directly impact downstream applications. As demonstrated by the comparative data in Section 3, the substitution pattern on this core—whether it be cyclohexylidene, benzylidene, or other groups—dramatically alters key properties like molecular weight, lipophilicity (LogP), and structural complexity [1]. These variations are not trivial; they directly influence compound behavior in chromatographic separations, solubility in reaction media, and the steric environment of the reactive ketone [2]. Therefore, generic substitution risks failed experiments, inconsistent results, and wasted resources, making compound-specific procurement a necessity for reproducible and successful scientific outcomes.

Quantitative Differentiators for 2,6-Di(cyclohexylidene)cyclohexan-1-one (3293-32-1) Against Closest Structural Analogs


Molecular Weight: A Critical Distinction from Mono-Substituted Analog 2-Cyclohexylidenecyclohexanone

2,6-Di(cyclohexylidene)cyclohexan-1-one has a molecular weight of 258.4 g/mol, a significant increase from the 178.27 g/mol of its mono-substituted analog, 2-cyclohexylidenecyclohexanone [1][2]. This difference of 80.13 g/mol is a direct consequence of the second cyclohexylidene group and is a primary differentiator in analytical and preparative workflows.

Organic Synthesis Analytical Chemistry Materials Science

Lipophilicity (LogP): Elevated Hydrophobicity Compared to 2-Cyclohexylidenecyclohexanone and 2,6-Dibenzylidenecyclohexanone

The computed LogP (XLogP3-AA) for 2,6-Di(cyclohexylidene)cyclohexan-1-one is 4.9, which is significantly higher than the 2.9 for the mono-substituted analog 2-cyclohexylidenecyclohexanone [1][2]. While a different source reports a LogP of 5.33 for the aromatic analog 2,6-dibenzylidenecyclohexanone, the 4.9 value for the target compound places it in a distinct lipophilicity range, indicating a higher degree of hydrophobicity compared to the mono-alkylidene variant .

Medicinal Chemistry Chromatography Formulation Science

HPLC Retention and Scalability: A Validated Method for 2,6-Di(cyclohexylidene)cyclohexan-1-one

A specific reverse-phase HPLC method has been developed and reported for 2,6-Di(cyclohexylidene)cyclohexan-1-one using a Newcrom R1 column [1]. The method utilizes a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [1]. This method is scalable for preparative separation of impurities and is noted as suitable for pharmacokinetic studies [1].

Analytical Chemistry Preparative Chromatography Pharmacokinetics

Structural Rigidity and Complexity: Absence of Rotatable Bonds vs. Aromatic Analog

2,6-Di(cyclohexylidene)cyclohexan-1-one possesses zero rotatable bonds, a feature of its all-cyclic and conjugated structure [1]. In contrast, the aromatic analog 2,6-dibenzylidenecyclohexanone has two rotatable bonds due to the phenyl rings . This difference in conformational flexibility is a key structural descriptor that will influence molecular shape, target binding, and physical properties.

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

High-Value Application Scenarios for Procuring 2,6-Di(cyclohexylidene)cyclohexan-1-one (CAS 3293-32-1)


Development of Chromatographic Methods for Hydrophobic Analytes

Given its high LogP of 4.9 and the existence of a validated HPLC method, this compound is an ideal candidate for use as a test probe or standard in the development and optimization of reverse-phase HPLC and UPLC methods for other highly hydrophobic molecules [1]. Its distinct retention characteristics, directly attributable to its dual cyclohexylidene groups, can serve as a reliable benchmark for method validation [1].

Synthesis of Sterically-Demanding Ligands or Building Blocks

The compound's unique combination of a reactive ketone center flanked by two bulky, conformationally rigid cyclohexylidene groups makes it a strategic intermediate for synthesizing ligands with highly defined steric environments [2]. Its zero rotatable bonds ensure a predictable and fixed geometry, a crucial feature for designing catalysts or functional materials where spatial arrangement dictates performance [2].

Preparative Purification and Isolation of Reaction Byproducts

The reported scalable HPLC method on a Newcrom R1 column provides a direct, actionable protocol for the preparative-scale purification of 2,6-Di(cyclohexylidene)cyclohexan-1-one from complex reaction mixtures [1]. This is particularly valuable for researchers performing aldol condensation reactions with cyclohexanone, where this compound may form as a side-product, allowing for its isolation for further study or disposal [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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